N-Methyl-3-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate
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Overview
Description
N-Methyl-3-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate is a complex organic compound that combines a piperidine ring with a quinoline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the reaction of 7-chloroquinoline with anthranilic acid to form an intermediate, which is then reacted with N-Methyl-3-piperidyl acetate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of ultrasound irradiation to enhance reaction rates and yields. This method has been shown to be effective in the synthesis of similar quinoline derivatives, providing a more efficient and environmentally friendly approach .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline moiety, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced piperidine derivatives .
Scientific Research Applications
N-Methyl-3-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its anticancer properties, particularly against breast and colon cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-Methyl-3-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate involves its interaction with specific molecular targets. In the case of its antimalarial activity, it is believed to interfere with the heme detoxification pathway in Plasmodium parasites. For its anticancer effects, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinidine: Another quinoline derivative used as an antiarrhythmic agent.
Piperine: A piperidine derivative with various pharmacological activities
Uniqueness
N-Methyl-3-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate is unique due to its combined piperidine and quinoline structures, which confer distinct biological activities. This dual functionality makes it a promising candidate for further research and development in medicinal chemistry .
Properties
CAS No. |
86518-42-5 |
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Molecular Formula |
C24H24ClN3O4 |
Molecular Weight |
453.9 g/mol |
IUPAC Name |
[2-(1-methylpiperidin-3-yl)oxy-2-oxoethyl] 2-[(7-chloroquinolin-4-yl)amino]benzoate |
InChI |
InChI=1S/C24H24ClN3O4/c1-28-12-4-5-17(14-28)32-23(29)15-31-24(30)19-6-2-3-7-20(19)27-21-10-11-26-22-13-16(25)8-9-18(21)22/h2-3,6-11,13,17H,4-5,12,14-15H2,1H3,(H,26,27) |
InChI Key |
QIHGWOPUHRUCAM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)OC(=O)COC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)Cl |
Origin of Product |
United States |
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